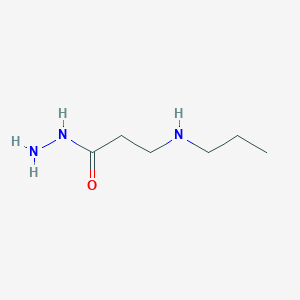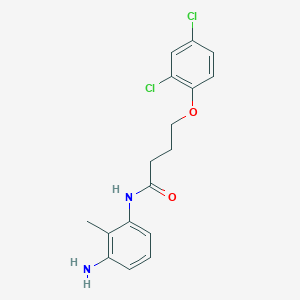
3-(Propylamino)propanohydrazide
Descripción general
Descripción
3-(Propylamino)propanohydrazide, also known as PPAP, is a compound with several scientific applications. It has a molecular weight of 145.20 and a molecular formula of C6H15N3O .
Molecular Structure Analysis
The molecular structure of 3-(Propylamino)propanohydrazide is represented by the formula C6H15N3O . The PubChem CID for this compound is 28307079 .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics like color, density, hardness, melting and boiling points . Unfortunately, specific physical and chemical properties for 3-(Propylamino)propanohydrazide were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Crystallography and Computational Analysis
Research on related compounds, such as 1-(arylamino)-1,2,3-triazole-4-carbohydrazides, has shown distinct hydrogen bonding patterns and insights into molecular structures through crystallographic and computational studies. This type of analysis could be applicable to understanding the structural properties of 3-(Propylamino)propanohydrazide (Seth et al., 2015).
Bioisosteric Heterocyclic Analogues
Research into bioisosteric heterocyclic versions of related compounds, such as 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol, provides insights into the development of potent and selective agonists for certain receptors, which could be relevant for the exploration of 3-(Propylamino)propanohydrazide in a similar context (Biswas et al., 2008).
Applications in Carbohydrate Chemistry
Compounds such as 3-(Dimethylamino)-1-propylamine have been found effective in carbohydrate chemistry for removing byproducts and aiding in deacylation reactions. This suggests potential applications for 3-(Propylamino)propanohydrazide in similar chemical processes (Andersen et al., 2015).
Synthesis of Azole Derivatives
The synthesis of novel azole derivatives from related compounds, like 3-phenylaminopropanohydrazide, and their evaluation for antimicrobial efficacy hints at the potential for 3-(Propylamino)propanohydrazide in the development of new antimicrobial agents (Tumosienė et al., 2009).
Synthesis and Applications in Organic Synthesis
The use of propanephosphonic acid anhydride (T3P) in a variety of reactions, including heterocycles preparation, may provide a framework for the use of 3-(Propylamino)propanohydrazide in similar synthetic contexts (Vishwanatha et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-(propylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCSACTDOPSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylamino)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)




![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)



![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)